quinuclidine-4-carbonitrile
Overview
Description
1-Azabicyclo[2.2.2]octane-4-carbonitrile is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol . It is also known as 4-cyanoquinuclidine and is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
Quinuclidine-4-carbonitrile primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. By inhibiting these enzymes, this compound can potentially enhance cholinergic neurotransmission .
Mode of Action
This compound interacts with its targets (AChE and BChE) through covalent binding . This interaction results in the inhibition of these enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action and enhancing cholinergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, this compound disrupts the normal metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This can enhance the transmission of nerve impulses in the cholinergic pathway .
Pharmacokinetics
It is known that the compound’s ability to cross the blood-brain barrier is a critical factor for its potential use in treating central nervous system disorders .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic neurotransmission, which may have therapeutic effects in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of quinuclidine with cyanogen bromide under controlled conditions . Another method includes the cyclization of appropriate precursors, such as the reaction of 4-chlorobutyronitrile with ammonia in the presence of a base . Industrial production often involves optimizing these methods to achieve higher yields and purity.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-4-carbonitrile can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Unlike 1-Azabicyclo[2.2.2]octane-4-carbonitrile, DABCO lacks the nitrile group and is primarily used as a catalyst in organic synthesis.
Quinuclidine: This compound is structurally similar but does not contain the nitrile group, making it less reactive in certain chemical reactions.
Tropane Alkaloids: These compounds share a similar bicyclic structure but have different functional groups, leading to distinct biological activities.
The presence of the nitrile group in 1-Azabicyclo[2.2.2]octane-4-carbonitrile makes it unique and versatile for various applications.
Biological Activity
Quinuclidine-4-carbonitrile, a derivative of the bicyclic compound quinuclidine, has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological potential, and relevant case studies.
This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prevalent .
Key Features of Mechanism:
- Target Enzymes: AChE and BChE.
- Mode of Action: Covalent binding to the active site of enzymes.
- Biochemical Pathway: Cholinergic pathway modulation.
- Pharmacokinetics: Ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for CNS disorders .
Central Nervous System (CNS) Activity
Research indicates that this compound and its derivatives demonstrate significant activity against AChE and BChE. In a study profiling various quinuclidine derivatives, it was found that they inhibited AChE and BChE in micromolar ranges, with inhibition constants ranging from to . The highest potency was observed in specific bisquaternary derivatives.
Table 1: Inhibition Potency of Quinuclidine Derivatives
Compound | AChE Inhibition Constant () | BChE Inhibition Constant () |
---|---|---|
Compound 7 | 0.26 µM | 0.30 µM |
Compound 14 | 156.2 µM | 140 µM |
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Studies have demonstrated that various quinuclidine derivatives exhibit potent activity against both gram-positive and gram-negative bacteria. For example, certain para- and meta-substituted quinuclidinium oximes showed minimum inhibitory concentrations (MICs) as low as to , outperforming conventional antibiotics like gentamicin against multidrug-resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
Table 2: Antimicrobial Efficacy of Quinuclidine Derivatives
Compound | MIC Against Pseudomonas aeruginosa | MIC Against Klebsiella pneumoniae |
---|---|---|
Oxime A | 0.25 µg/mL | 16 µg/mL |
Oxime B | 1.00 µg/mL | 256 µg/mL |
Case Studies
-
CNS Activity in Alzheimer's Models :
A study highlighted the efficacy of quinuclidinium carbamates in models simulating Alzheimer's disease. The compounds exhibited a high degree of selectivity for AChE over BChE, suggesting potential therapeutic applications in cognitive enhancement . -
Antimicrobial Efficacy :
Another investigation focused on a series of quinuclidinium oximes, which demonstrated broad-spectrum antimicrobial activity. The compounds were non-toxic to human cell lines while effectively suppressing bacterial growth at sub-MIC levels .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMKLAOKVLRABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181052 | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26458-78-6 | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.